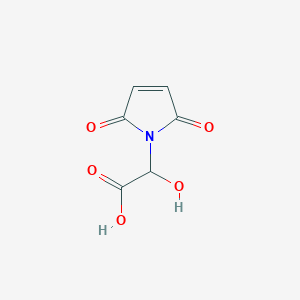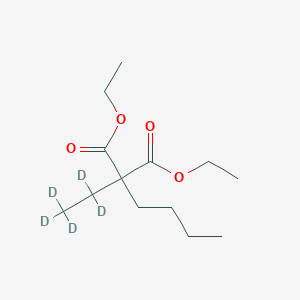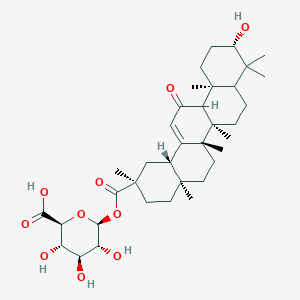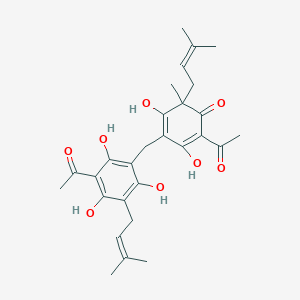
CAY10506
Übersicht
Beschreibung
CAY10506 is a compound known for its role as a ligand for peroxisome proliferator-activated receptor gamma. It is a hybrid derivative of lipoic acid and thiazolidinedione. This compound has been studied for its ability to induce cell death and reactive oxygen species production in a manner dependent on peroxisome proliferator-activated receptor gamma. It also exhibits radiosensitizing effects, enhancing gamma radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase cleavage .
Wissenschaftliche Forschungsanwendungen
CAY10506 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um seine radiosensibilisierenden Wirkungen und seine Fähigkeit zu untersuchen, Apoptose in Krebszellen zu induzieren.
Biologische Studien: Es wird verwendet, um die Rolle des Peroxisomen-Proliferator-aktivierten Rezeptors gamma bei Zelltod und der Produktion reaktiver Sauerstoffspezies zu untersuchen.
Pharmakologische Forschung: Es ist Teil von Screening-Bibliotheken für das Hochdurchsatz-Screening von bioaktiven Lipiden.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Peroxisomen-Proliferator-aktivierten Rezeptor gamma bindet, was zur Induktion von Zelltod und zur Produktion reaktiver Sauerstoffspezies führt. Es verstärkt die durch Gammastrahlung induzierte Apoptose und die Caspase-3-vermittelte Spaltung der Poly(ADP-Ribose)-Polymerase. Die beteiligten molekularen Ziele umfassen den Peroxisomen-Proliferator-aktivierten Rezeptor gamma und Caspase-3 .
Wirkmechanismus
Target of Action
CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .
Mode of Action
This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Biochemical Pathways
The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .
Biochemische Analyse
Biochemical Properties
CAY10506 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor that controls lipid homeostasis and glucose metabolism . The nature of these interactions is dependent on the PPARγ pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing cell death and reactive oxygen species (ROS) production in a PPARγ-dependent manner . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PPARγ ligand, this compound can induce cell death and ROS production in a PPARγ-dependent manner . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .
Metabolic Pathways
This compound is involved in the PPARγ metabolic pathway . It interacts with enzymes or cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthetic route for CAY10506 involves the transactivation of human peroxisome proliferator-activated receptor gamma with an effective concentration value of 10 micromolar . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
CAY10506 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann die Produktion von reaktiven Sauerstoffspezies induzieren.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere im Zusammenhang mit seiner Wechselwirkung mit Zellbestandteilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Gammastrahlung und Caspase-3-vermittelte Spaltung der Poly(ADP-Ribose)-Polymerase. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind apoptotische Zellen und gespaltene Poly(ADP-Ribose)-Polymerase .
Vergleich Mit ähnlichen Verbindungen
CAY10506 wird mit anderen Liganden des Peroxisomen-Proliferator-aktivierten Rezeptors gamma wie Ciglitazon und CAY10415 verglichen. Während all diese Verbindungen Apoptose induzieren und die durch Gammastrahlung induzierte Zelltod verstärken können, ist this compound in seiner Hybridstruktur aus Liponsäure und Thiazolidindion einzigartig, was zu seiner spezifischen Bindungsaffinität und Wirksamkeit beiträgt .
Ähnliche Verbindungen umfassen:
- Ciglitazon
- CAY10415
- Rosiglitazon
- Pioglitazon
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFJOXRKJFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433299 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-75-9 | |
| Record name | CAY10506 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


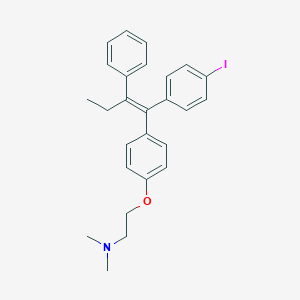
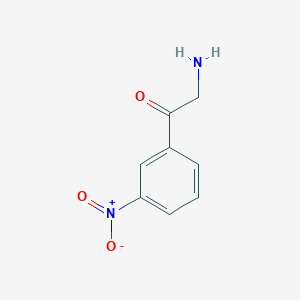
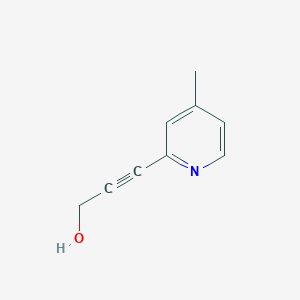
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)

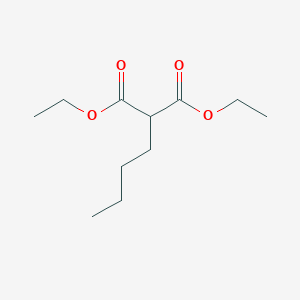
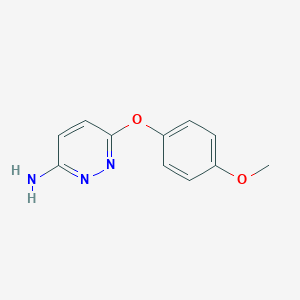
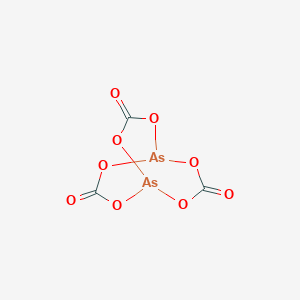
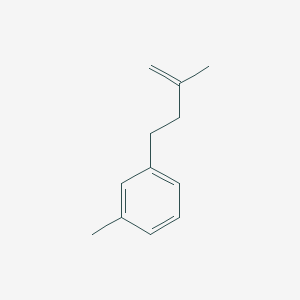
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
